molecular formula C16H14O5 B290727 1,3-Benzodioxol-5-yl 4-ethoxybenzoate

1,3-Benzodioxol-5-yl 4-ethoxybenzoate

Cat. No.: B290727
M. Wt: 286.28 g/mol
InChI Key: NICMUPRJQOGESY-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl 4-ethoxybenzoate is an ester derivative featuring a 1,3-benzodioxole (methylenedioxy) aromatic system linked via an ester bond to a 4-ethoxy-substituted benzoate group. The benzodioxole moiety is known for its electron-rich nature and metabolic stability, making it a common pharmacophore in bioactive molecules. This compound’s structural framework is shared with several analogs, which differ in substituents, functional groups, and bioactivity profiles.

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 4-ethoxybenzoate

InChI

InChI=1S/C16H14O5/c1-2-18-12-5-3-11(4-6-12)16(17)21-13-7-8-14-15(9-13)20-10-19-14/h3-9H,2,10H2,1H3

InChI Key

NICMUPRJQOGESY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Table 1: Structural Features of Benzodioxole-Containing Compounds
Compound Name / ID Core Structure Key Substituents/Modifications Biological Activity (IC₅₀ or % Inhibition) References
1,3-Benzodioxol-5-yl 4-ethoxybenzoate Benzodioxole + 4-ethoxybenzoate ester Ethoxy group (electron-donating) Not explicitly reported N/A
9j () Benzodioxole + arylidene moiety Para-hydroxyl on arylidene SsCK1 inhibition: 1.4 µM
9n () Dihydro-benzodioxin + arylidene moiety Bulky dihydro-benzodioxin group SsCK1 inhibition: 2.0 µM
Compound 5 () Benzodioxole + fluorobenzyl-thiazolidinone Triisopropylsilyl group, fluorobenzyl Not explicitly reported
MDMA analogs () Benzodioxole + amphetamine backbone N-methyl, propan-2-amine substituents Psychoactive (serotonin release)
2-[5-(Benzodioxol-5-yl)-thiazole] () Benzodioxole + pyrazole-thiazole Naphthalen-2-yl or 4-fluorophenyl AChE: 38.5%; BuChE: 43.02%

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound enhances lipophilicity compared to chlorine-substituted analogs (e.g., 2,4-dichlorobenzoate in ), which may alter hydrolysis kinetics and metabolic stability.
  • Benzodioxole vs. Dihydro-benzodioxin : Compound 9n (dihydro-benzodioxin) shows reduced kinase inhibition (IC₅₀ = 2.0 µM) compared to 9j (benzodioxole; IC₅₀ = 1.4 µM), suggesting steric bulk may hinder target binding.
  • Ester vs.

Key Observations :

  • Silane Protection : The use of triisopropylsilyl groups in improves reaction yields (76%) by stabilizing intermediates.
  • Solubility : Ethoxy and bulky groups (e.g., naphthyl in ) enhance organic solvent solubility, critical for pharmacokinetics.

Spectroscopic and Computational Data

  • 1-(1,3-Benzodioxol-5-yl)thiourea (): DFT calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability.
  • Crystal Packing (): Weak C–H···O hydrogen bonds and π-π interactions in benzodioxole derivatives influence solid-state stability and crystallinity.

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